molecular formula C12H12N2O B1504822 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-08-8

1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone

Cat. No. B1504822
CAS RN: 1015846-08-8
M. Wt: 200.24 g/mol
InChI Key: MIJZNNXCFVFLMM-UHFFFAOYSA-N
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Description

“1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone” is a chemical compound with the molecular formula C9H10O . It is also known as Ethanone, 1-(3-methylphenyl)-, m-Methylacetophenone, 3-Methylacetophenone, and 3’-Methylacetophenone .


Synthesis Analysis

A study has reported the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one . The process involved the use of ATA-025 as the best enzyme and dimethylsulfoxide (10% V/V) as the best co-solvent for the bioconversion .


Molecular Structure Analysis

The molecular weight of “1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone” is 134.1751 . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical form of “1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone” is solid . It has a molecular weight of 200.24 . The IUPAC name is 1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]ethanone and the InChI code is 1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3 .

Scientific Research Applications

Antiviral Activity

Compounds derived from pyrazole derivatives, including structures related to 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone, have been synthesized and evaluated for their antiviral activities. For instance, the synthesis and reactions of certain pyrazole derivatives have demonstrated potential antiviral properties, including activity against HSV1 and HAV-MBB, highlighting their significance in antiviral drug development (Attaby et al., 2006).

Antimicrobial Activity

Novel pyrazole derivatives synthesized from the cyclization of substituted aryl ethanone and hydrazine hydrate have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects on Candida albicans and Aspergillus niger. This research supports the potential of these compounds in treating fatal infections (Akula et al., 2019).

Anti-inflammatory Activity

A series of chalcone-based diarylpyrazoles containing a phenylsulphone or carbonitrile moiety was synthesized and evaluated for anti-inflammatory activity. Some derivatives showed significant activity, indicating their potential as anti-inflammatory agents. Molecular docking studies have also been performed to rationalize the biological results, providing insights into their mechanism of action (Nassar et al., 2011).

Fungicidal Activity

Research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties revealed moderate inhibitory activity against Gibberella zeae, suggesting potential applications in fungicidal agents. This underlines the diversity in the chemical applications of pyrazole derivatives (Liu et al., 2012).

Structural Characterization and Analysis

Structural characterization and analysis of pyrazoline compounds, including those similar to 1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone, have been conducted to understand their chemical properties better. These studies include X-ray diffraction and Hirshfeld surface analysis, providing detailed insights into the molecular structure and potential intermolecular interactions (Delgado et al., 2020).

properties

IUPAC Name

1-[1-(3-methylphenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-4-3-5-12(6-9)14-8-11(7-13-14)10(2)15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJZNNXCFVFLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650788
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone

CAS RN

1015846-08-8
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Methylphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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